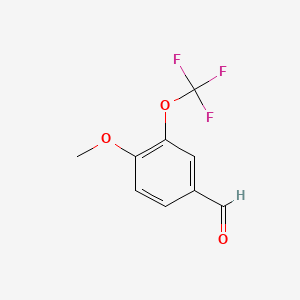

4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXBLEVIHWURLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641018 | |

| Record name | 4-Methoxy-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853771-90-1 | |

| Record name | 4-Methoxy-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 853771-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 853771-90-1

This technical guide provides an in-depth overview of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde, a key aromatic aldehyde derivative with significant potential in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, and spectral characterization to support its application in research and development.

Core Chemical Data

This compound is a substituted benzaldehyde featuring both a methoxy and a trifluoromethoxy group on the aromatic ring. These functional groups impart unique electronic properties and metabolic stability, making it an attractive building block for novel therapeutic agents and advanced materials.

| Property | Value | Source |

| CAS Number | 853771-90-1 | ChemUniverse[1] |

| Molecular Formula | C₉H₇F₃O₃ | PubChemLite[2] |

| Molecular Weight | 220.15 g/mol | ChemUniverse[1] |

| Monoisotopic Mass | 220.03473 Da | PubChemLite[2] |

| Predicted XlogP | 2.5 | PubChemLite[2] |

Spectroscopic and Physicochemical Properties

Detailed experimental data for the physical and spectroscopic properties of this compound are not widely available in the public domain. The following tables present predicted data and information for structurally related compounds to provide an estimated profile.

Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 221.04201 | 139.4 |

| [M+Na]⁺ | 243.02395 | 149.6 |

| [M-H]⁻ | 219.02745 | 139.9 |

| [M+NH₄]⁺ | 238.06855 | 158.3 |

| [M+K]⁺ | 258.99789 | 147.8 |

| [M+H-H₂O]⁺ | 203.03199 | 131.5 |

| [M+HCOO]⁻ | 265.03293 | 160.1 |

| [M+CH₃COO]⁻ | 279.04858 | 186.8 |

| [M+Na-2H]⁻ | 241.00940 | 145.3 |

| [M]⁺ | 220.03418 | 139.6 |

| [M]⁻ | 220.03528 | 139.6 |

| Data sourced from PubChemLite and calculated using CCSbase.[2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely precursor for the synthesis of this compound is 4-hydroxy-3-methoxybenzaldehyde (vanillin). The synthesis would involve the trifluoromethoxylation of the hydroxyl group.

Caption: Proposed synthesis of this compound from vanillin.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] While specific biological activities for this compound have not been extensively reported, its structural motifs are present in various pharmacologically active molecules.

Derivatives of this aldehyde could potentially be investigated for a range of therapeutic targets. The aldehyde functional group serves as a versatile handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for screening.

Potential Synthetic Elaboration Workflow

The aldehyde functionality of this compound allows for a variety of subsequent chemical transformations, making it a valuable starting material for creating a library of derivatives for drug discovery screening.

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a chemical intermediate with significant promise for applications in drug discovery and materials science. While comprehensive experimental data is currently limited, its structural features suggest it is a valuable building block for creating novel molecules with enhanced properties. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential.

References

Technical Guide: Molecular Weight of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical document provides a comprehensive guide to the molecular weight of the chemical compound 4-Methoxy-3-(trifluoromethoxy)benzaldehyde. The determination of an accurate molecular weight is fundamental for compound characterization, stoichiometric calculations in chemical synthesis, and analytical method development. This guide outlines both the theoretical calculation based on the compound's molecular formula and the standard experimental verification method using mass spectrometry. Detailed protocols and data are presented to serve as a reliable reference for laboratory and research applications.

Chemical Identity

-

Compound Name: this compound

-

Molecular Formula: C₉H₇F₃O₃

-

CAS Number: 853771-90-1[1]

-

Synonyms: 2-Trifluoromethoxy-4-methoxybenzaldehyde

Molecular Weight Determination

The molecular weight of a compound can be determined through two primary methods: theoretical calculation based on its atomic composition and experimental analysis.

Theoretical Calculation

The theoretical molecular weight is calculated by summing the standard atomic weights of each atom present in the molecular formula (C₉H₇F₃O₃). The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is based on the following atomic weights:

The comprehensive breakdown of the calculation is detailed in the table below.

| Element | Symbol | Count | Atomic Weight (u) | Total Weight (u) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Fluorine | F | 3 | 18.998 | 56.994 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 220.146 |

Based on this, the calculated molecular weight is 220.15 g/mol .[1]

Experimental Verification

Mass spectrometry is the definitive experimental technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular mass. For a compound like this compound, Electrospray Ionization (ESI) is a common and effective ionization method.

| Method | Value ( g/mol ) |

| Theoretical Calculation | 220.15 |

| Experimental (Mass Spectrometry) | Typically confirms the theoretical mass |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This section provides a generalized protocol for the verification of the molecular weight of this compound.

Objective: To experimentally confirm the molecular weight of the target compound using ESI-MS.

Materials & Reagents:

-

This compound sample

-

HPLC-grade solvent (e.g., Methanol or Acetonitrile)

-

Volumetric flasks and pipettes

Instrumentation:

-

A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in the chosen solvent.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.

-

Mass Analysis: The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

Data Acquisition: Acquire the mass spectrum. For this compound, analysis in positive ion mode is expected to yield the protonated molecule [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton.

Visualization of Workflow

The following diagram illustrates the dual-pathway approach—theoretical and experimental—to determining the molecular weight of the compound.

Caption: Workflow for Molecular Weight Determination.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. byjus.com [byjus.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. quora.com [quora.com]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. Atomic Weights and Isotopic Compositions for Fluorine [physics.nist.gov]

- 13. brainly.in [brainly.in]

- 14. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. princeton.edu [princeton.edu]

- 17. Oxygen - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 20. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde of interest in synthetic and medicinal chemistry. Its structure, featuring a benzaldehyde core substituted with a methoxy and a trifluoromethoxy group, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The trifluoromethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions, making a thorough understanding of its physical properties crucial for its application in research and development.

This technical guide provides a summary of the available physical property data for this compound, outlines standard experimental protocols for the determination of key physical characteristics, and presents a visual workflow for a common analytical procedure.

Core Physical and Chemical Data

Precise experimental data for many of the physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the core identification and molecular data that has been established.

| Property | Value | Source |

| Chemical Name | This compound | ChemScene[1] |

| Synonym(s) | 3-(Trifluoromethoxy)-p-anisaldehyde | ChemScene[1] |

| CAS Number | 853771-90-1 | ChemScene, ChemUniverse[1][2] |

| Molecular Formula | C₉H₇F₃O₃ | ChemScene, ChemUniverse[1][2][3] |

| Molecular Weight | 220.15 g/mol | ChemScene, ChemUniverse[1][2] |

| Purity | ≥95% | ChemScene[1] |

| Storage Conditions | 4°C, stored under nitrogen | ChemScene[1] |

Experimental Protocols

The following sections detail standard laboratory procedures for determining the primary physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity.[4] A sharp melting point range of 0.5-1.0°C is characteristic of a pure compound, while impurities typically cause a depression and broadening of the melting range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[4][5] The open end of a thin-walled capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to compact the sample into the sealed end, aiming for a sample height of 1-2 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or DigiMelt device, attached to a thermometer.[7]

-

Measurement:

-

A preliminary, rapid heating is often performed to determine an approximate melting range.

-

For an accurate measurement, the apparatus is heated slowly, at a rate of about 2°C per minute, as the temperature approaches the expected melting point.[6]

-

The temperature at which the first liquid is observed is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

-

Boiling Point Determination

Should a sample of this compound be in liquid form, its boiling point can be determined, which is the temperature at which its vapor pressure equals the atmospheric pressure.[8][9]

Methodology (Micro Boiling Point Method):

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into a small test tube.[10]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid. The test tube is then attached to a thermometer and heated in a liquid bath (e.g., paraffin oil).[8][9]

-

Measurement:

-

The liquid bath is heated gently.[8] As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.[10]

-

The heating is stopped when a steady stream of bubbles is observed.[10]

-

The temperature is recorded at the moment the bubbling ceases and the liquid begins to enter the capillary tube. This temperature is the boiling point of the liquid.[8]

-

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for purification processes like recrystallization and extraction, as well as for formulation development.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested. Standard solvents include water, diethyl ether, 5% aqueous sodium hydroxide (NaOH), 5% aqueous hydrochloric acid (HCl), and concentrated sulfuric acid (H₂SO₄).[11][12]

-

Procedure:

-

In a small test tube, a small, measured amount of the compound (e.g., 25 mg) is combined with a small volume of the solvent (e.g., 0.75 mL).[13]

-

The mixture is shaken vigorously for a set period (e.g., 60 seconds).[14]

-

The compound is classified as soluble if it dissolves completely.[14]

-

Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively. For instance, solubility in 5% NaOH suggests an acidic functional group, while solubility in 5% HCl points to a basic functional group.[12]

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the melting point of a solid organic compound using the capillary method.

Caption: Generalized workflow for melting point determination.

References

- 1. chemscene.com [chemscene.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 853771-90-1 | MFCD08062376 | this compound [aaronchem.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. scribd.com [scribd.com]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

An In-depth Technical Guide to the NMR Spectra of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed examination of the predicted ¹H and ¹³C NMR spectra of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde. Due to the absence of publicly available experimental spectra for this specific compound, this document provides a comprehensive prediction based on established principles of NMR spectroscopy and data from analogous substituted benzaldehydes. The information herein is intended to assist researchers in the identification, characterization, and quality control of this and related compounds.

Predicted NMR Data

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. In this compound, the electron-donating methoxy group (-OCH₃) and the electron-withdrawing trifluoromethoxy group (-OCF₃) exert distinct influences on the aromatic ring and the aldehydic proton. The methoxy group tends to shield (decrease the chemical shift of) ortho and para protons, while the trifluoromethoxy and aldehyde groups will deshield (increase the chemical shift of) nearby protons and carbons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data is summarized in the table below. The aldehydic proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | 9.8 - 10.0 | Singlet (s) | - | 1H |

| H-6 | 7.6 - 7.8 | Doublet (d) | ~2 | 1H |

| H-2 | 7.5 - 7.7 | Doublet of doublets (dd) | ~8, ~2 | 1H |

| H-5 | 7.0 - 7.2 | Doublet (d) | ~8 | 1H |

| Methoxy-H | 3.9 - 4.1 | Singlet (s) | - | 3H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data is presented below. The carbonyl carbon of the aldehyde will be the most downfield signal. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| C=O | 190 - 192 | Singlet |

| C-4 | 155 - 158 | Singlet |

| C-3 | 145 - 148 | Quartet (q) |

| C-1 | 130 - 133 | Singlet |

| C-6 | 128 - 130 | Singlet |

| C-2 | 115 - 118 | Singlet |

| C-5 | 112 - 115 | Singlet |

| OCH₃ | 55 - 57 | Singlet |

| OCF₃ | 118 - 122 | Quartet (q) |

Experimental Protocol for NMR Spectroscopy

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic aldehydes like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

For quantitative analysis, a known amount of an internal standard can be added. For routine characterization, tetramethylsilane (TMS) is often pre-dissolved in the solvent to serve as a chemical shift reference (0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis by referencing the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Analyze the peak multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of this compound and the logical relationships for the predicted NMR assignments.

Caption: Molecular structure of this compound.

Caption: Predicted ¹H and ¹³C NMR assignments for this compound.

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-methoxy-3-(trifluoromethoxy)benzaldehyde, a valuable intermediate in pharmaceutical and materials science research. The proposed synthesis is a two-step process commencing with the commercially available starting material, 3-hydroxy-4-methoxybenzaldehyde, also known as isovanillin.

Executive Summary

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the synthesis of the key intermediate, 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The second, and most critical step, is the trifluoromethoxylation of the phenolic hydroxyl group of isovanillin to yield the final product. This guide details the experimental protocols for each step, presents quantitative data in a structured format, and provides visualizations of the synthetic pathway and experimental workflows.

Introduction

The trifluoromethoxy group (-OCF₃) is a crucial substituent in modern medicinal chemistry and materials science due to its unique electronic properties, high lipophilicity, and metabolic stability. The target molecule, this compound, incorporates this functional group onto a benzaldehyde scaffold, making it a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and materials development. This guide outlines a practical and accessible synthetic route to this important compound.

Synthesis Pathway

The proposed synthesis of this compound is a two-step process:

-

Synthesis of 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin): This intermediate can be prepared via several established methods. One common approach involves the selective dealkylation of 3,4-dimethoxybenzaldehyde.

-

Trifluoromethoxylation of 3-Hydroxy-4-methoxybenzaldehyde: The phenolic hydroxyl group of isovanillin is converted to a trifluoromethoxy group using a suitable trifluoromethoxylation reagent.

A promising method for the second step is a two-step procedure involving the formation of a xanthate intermediate, followed by reaction with an electrophilic fluorine source.

Diagram of the Synthesis Pathway

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

A variety of methods for the synthesis of isovanillin have been reported. One such method involves the selective demethylation of 3,4-dimethoxybenzaldehyde.

Materials:

-

3,4-dimethoxybenzaldehyde

-

Pyridine hydrochloride

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 3,4-dimethoxybenzaldehyde and pyridine hydrochloride is heated.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The pH of the aqueous layer is adjusted with a saturated NaHCO₃ solution.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 2: Trifluoromethoxylation of 3-Hydroxy-4-methoxybenzaldehyde

This step can be achieved via a two-step sequence involving the formation of a xanthate intermediate followed by fluorinative desulfurization.

Part A: Synthesis of the Xanthate Intermediate

Materials:

-

3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Methyl iodide (CH₃I)

-

Acetone

Procedure:

-

To a solution of isovanillin in acetone, powdered potassium hydroxide is added, and the mixture is stirred at room temperature.

-

Carbon disulfide is added dropwise, and the reaction mixture is stirred for several hours.

-

Methyl iodide is then added, and stirring is continued until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude xanthate intermediate, which can be used in the next step without further purification.

Part B: Synthesis of this compound

Materials:

-

Xanthate intermediate from Part A

-

XtalFluor-E

-

Trichloroisocyanuric acid (TCCA)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

A solution of the xanthate intermediate in anhydrous dichloromethane is cooled in an ice bath.

-

XtalFluor-E and trichloroisocyanuric acid are added portion-wise.

-

The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound. Please note that the yields are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Reactants and Products

| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,4-Dimethoxybenzaldehyde | Starting Material | C₉H₁₀O₃ | 166.17 |

| 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) | Intermediate | C₈H₈O₃ | 152.15 |

| This compound | Final Product | C₉H₇F₃O₃ | 220.15 |

Table 2: Reaction Conditions and Yields

| Step | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) |

| 1. Isovanillin Synthesis | Pyridine hydrochloride | Neat | Heat | 2-4 h | 70-85 |

| 2a. Xanthate Formation | CS₂, KOH, CH₃I | Acetone | Room Temperature | 4-6 h | >90 (crude) |

| 2b. Trifluoromethoxylation | XtalFluor-E, TCCA | Dichloromethane | 0 °C to RT | 2-3 h | 60-75 |

Conclusion

This technical guide has outlined a viable and detailed synthetic pathway for this compound. The described two-step process, starting from readily available materials, provides a practical route for researchers and drug development professionals to access this important building block. The provided experimental protocols and data serve as a valuable resource for the successful synthesis and further application of this compound in various fields of chemical research. Further optimization of reaction conditions may lead to improved yields and scalability.

Spectroscopic Profile of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde. Due to the limited availability of experimentally derived data in peer-reviewed literature, this document combines predicted spectroscopic data with generalized, detailed experimental protocols for acquiring such data. This information is crucial for the synthesis verification, quality control, and further application of this compound in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of a compound. The following data is based on predicted values.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 221.04201 |

| [M+Na]⁺ | 243.02395 |

| [M-H]⁻ | 219.02745 |

| [M+NH₄]⁺ | 238.06855 |

| [M]⁺ | 220.03418 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule. The following are expected chemical shift ranges for the protons and carbons in this compound, based on typical values for similar functional groups.

¹H NMR (Expected Chemical Shifts in CDCl₃)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet |

| Aromatic (Ar-H) | 7.0 - 7.8 | Multiplet |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

¹³C NMR (Expected Chemical Shifts in CDCl₃)

| Carbon Atom | Expected Chemical Shift (ppm) |

| Aldehyde (C=O) | 189 - 192 |

| Aromatic (C-O) | 150 - 165 |

| Aromatic (C-OCF₃) | 140 - 155 (quartet) |

| Aromatic (C-H) | 110 - 135 |

| Methoxy (-OCH₃) | 55 - 57 |

| Trifluoromethoxy (-OCF₃) | 118 - 122 (quartet) |

¹⁹F NMR (Expected Chemical Shifts in CDCl₃)

| Fluorine Atoms | Expected Chemical Shift (ppm) |

| Trifluoromethoxy (-OCF₃) | -58 to -60 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following are characteristic absorption bands expected for this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aldehyde) | 2820 - 2850, 2720 - 2750 |

| C=O (aldehyde) | 1690 - 1715 |

| C=C (aromatic) | 1580 - 1600, 1450 - 1500 |

| C-O-C (ether) | 1250 - 1300 (asymmetric), 1000 - 1100 (symmetric) |

| C-F (trifluoromethoxy) | 1100 - 1200 |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) would be prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The sample would then be transferred to a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a 400 MHz (or higher) spectrometer at room temperature. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the liquid sample would be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, for a solid sample, an Attenuated Total Reflectance (ATR) accessory could be used. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be injected into the GC, which would be equipped with a capillary column (e.g., DB-5). The oven temperature would be programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation. The mass spectrometer would be operated in electron ionization (EI) mode at 70 eV, and the mass-to-charge ratio (m/z) of the resulting fragments would be recorded.

Visualizations

The following diagrams illustrate a plausible synthetic pathway and the general workflow for the characterization of this compound.

References

Synthesis of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Methoxy-3-(trifluoromethoxy)benzaldehyde, a valuable intermediate in pharmaceutical and agrochemical research. The document details the necessary starting materials, outlines key experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is an aromatic aldehyde characterized by the presence of both a methoxy and a trifluoromethoxy group on the benzene ring. The trifluoromethoxy group (-OCF3) is of significant interest in medicinal chemistry as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on a robust and accessible synthetic strategy commencing from the readily available starting material, vanillin.

Synthetic Pathway Overview

The most strategic and commonly employed approach for the synthesis of this compound initiates with vanillin (4-hydroxy-3-methoxybenzaldehyde). This multi-step synthesis involves three key transformations:

-

Protection of the Aldehyde Functional Group: The aldehyde moiety of vanillin is first protected to prevent unwanted side reactions during the subsequent trifluoromethoxylation step. A common and effective method is the formation of a cyclic acetal using a diol, such as ethylene glycol.

-

Trifluoromethoxylation of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of the protected vanillin is then converted to a trifluoromethoxy group. This transformation is crucial and can be achieved using various modern electrophilic trifluoromethoxylating reagents.

-

Deprotection of the Aldehyde Functional Group: Finally, the protecting group is removed from the aldehyde to yield the target molecule, this compound.

This synthetic sequence is illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Starting Materials and Reagents

The successful synthesis of this compound requires high-purity starting materials and reagents. The following table summarizes the key components for the proposed synthetic route.

| Step | Material | Role | CAS Number | Molecular Formula | Purity |

| 1. Protection | Vanillin | Starting Material | 121-33-5 | C₈H₈O₃ | ≥99% |

| Ethylene Glycol | Protecting Agent | 107-21-1 | C₂H₆O₂ | Anhydrous, ≥99.8% | |

| p-Toluenesulfonic acid | Catalyst | 104-15-4 | C₇H₈O₃S | ≥98.5% | |

| Toluene | Solvent | 108-88-3 | C₇H₈ | Anhydrous | |

| 2. Trifluoromethoxylation | Protected Vanillin | Intermediate | - | C₁₀H₁₂O₄ | - |

| Umemoto's Reagent or | Trifluoromethoxylating Agent | 137837-23-5 | C₁₄H₁₀F₃IO₂S | ≥97% | |

| Togni's Reagent II | Trifluoromethoxylating Agent | 887144-97-0 | C₉H₆F₃IO | ≥97% | |

| Pyridine | Base | 110-86-1 | C₅H₅N | Anhydrous | |

| Dichloromethane (DCM) | Solvent | 75-09-2 | CH₂Cl₂ | Anhydrous | |

| 3. Deprotection | Protected Aldehyde | Intermediate | - | C₁₁H₁₁F₃O₄ | - |

| Acetone | Solvent | 67-64-1 | C₃H₆O | ACS Grade | |

| Hydrochloric Acid (HCl) | Catalyst | 7647-01-0 | HCl | 1 M aqueous solution |

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Protection of Vanillin (Acetal Formation)

Objective: To protect the aldehyde group of vanillin as a 1,3-dioxolane.

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add vanillin (1 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).

-

Add a sufficient volume of toluene to suspend the reactants.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected vanillin, which can often be used in the next step without further purification.

Step 2: Trifluoromethoxylation of Protected Vanillin

Objective: To introduce the trifluoromethoxy group at the phenolic hydroxyl position.

Procedure using Umemoto's Reagent:

-

Dissolve the protected vanillin (1 equivalent) in anhydrous dichloromethane (DCM) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.2 equivalents) to the solution.

-

Slowly add Umemoto's reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the Aldehyde (Acetal Hydrolysis)

Objective: To regenerate the aldehyde functional group.

Procedure:

-

Dissolve the purified trifluoromethoxylated intermediate in acetone.

-

Add a 1 M aqueous solution of hydrochloric acid (HCl).

-

Stir the mixture at room temperature. The reaction is typically complete within a few hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude this compound can be further purified by recrystallization or column chromatography to yield the final product of high purity.

Data Presentation

The following table summarizes typical quantitative data expected from the described synthetic route.

| Step | Product | Yield (%) | Purity (%) | Physical State |

| 1. Protection | 2-(3-methoxy-4-hydroxyphenyl)-1,3-dioxolane | 90-95 | >95 (crude) | White to off-white solid |

| 2. Trifluoromethoxylation | 2-(3-methoxy-4-(trifluoromethoxy)phenyl)-1,3-dioxolane | 70-85 | >98 (after chromatography) | Colorless oil or low-melting solid |

| 3. Deprotection | This compound | 85-95 | >99 (after purification) | White crystalline solid |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the chemical transformations in the synthesis.

Caption: Logical flow of the synthesis of this compound.

This comprehensive guide provides the essential information for the successful synthesis of this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals and to perform the reactions in a well-ventilated fume hood.

An In-depth Technical Guide to 4-Methoxy-3-(trifluoromethoxy)benzaldehyde for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and data presented in a clear, structured format.

Chemical Structure and Properties

This compound is an aromatic aldehyde featuring both a methoxy and a trifluoromethoxy substituent on the benzene ring. The presence of the trifluoromethoxy group is of particular interest in medicinal chemistry, as it can significantly enhance metabolic stability and cell permeability of drug candidates.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₃ | [1] |

| Molecular Weight | 220.15 g/mol | [2][3] |

| CAS Number | 853771-90-1 | [2][3] |

| Appearance | Solid | |

| SMILES | COC1=C(C=C(C=C1)C=O)OC(F)(F)F | [1] |

| InChI | InChI=1S/C9H7F3O3/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11,12)/h2-5H,1H3 | [1] |

| Predicted XlogP | 2.5 | [1] |

Synthesis and Purification

Proposed Synthetic Scheme

References

An In-depth Technical Guide to 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde of interest in medicinal chemistry and drug discovery. The presence of both a methoxy and a trifluoromethoxy group on the benzaldehyde scaffold imparts unique electronic and steric properties that can influence its biological activity and pharmacokinetic profile. The trifluoromethoxy group, in particular, is a bioisostere of other functional groups and is known to enhance metabolic stability and lipophilicity of drug candidates.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, a proposed synthesis protocol, and its potential applications in drug development.

Chemical and Physical Properties

While experimental data for this compound is limited, its basic properties have been reported.[2] Predicted properties provide further insight into its behavior in biological and chemical systems.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₉H₇F₃O₃ | PubChem[2] |

| Molecular Weight | 220.15 g/mol | ChemUniverse[3] |

| Monoisotopic Mass | 220.03473 Da | PubChem[2] |

| Predicted XlogP | 2.5 | PubChem[2] |

| SMILES | COC1=C(C=C(C=C1)C=O)OC(F)(F)F | PubChem[2] |

| InChI | InChI=1S/C9H7F3O3/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11,12)/h2-5H,1H3 | PubChem[2] |

| InChIKey | FFXBLEVIHWURLC-UHFFFAOYSA-N | PubChem[2] |

Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 221.04201 | 139.4 |

| [M+Na]⁺ | 243.02395 | 149.6 |

| [M-H]⁻ | 219.02745 | 139.9 |

| [M+NH₄]⁺ | 238.06855 | 158.3 |

| [M+K]⁺ | 258.99789 | 147.8 |

| Data sourced from PubChem and calculated using CCSbase.[2] |

Proposed Synthesis Protocol

Reaction Scheme:

4-hydroxy-3-methoxybenzaldehyde → this compound

Proposed Experimental Protocol:

-

Reaction Setup: To a solution of 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2-3 equivalents).

-

Trifluoromethylation: While stirring the mixture, introduce a trifluoromethylating agent. A common reagent for this transformation is 2,2-difluoro-2-(fluorosulfonyl)acetate in the presence of a copper(I) catalyst.

-

Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - this compound (C9H7F3O3) [pubchemlite.lcsb.uni.lu]

- 3. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 4. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety protocols and handling procedures for 4-Methoxy-3-(trifluoromethoxy)benzaldehyde (CAS No. 853771-90-1). As a specialized reagent in pharmaceutical and agrochemical research, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document outlines the known physical and chemical properties, detailed handling and emergency protocols, and visual workflows to support researchers in its safe and effective use.

Compound Identification and Properties

This compound is a substituted benzaldehyde derivative. The presence of the trifluoromethoxy group can significantly influence the compound's reactivity and biological activity, making it a valuable building block in synthetic chemistry.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 853771-90-1 | ChemScene[1] |

| Molecular Formula | C₉H₇F₃O₃ | ChemScene[1] |

| Molecular Weight | 220.15 g/mol | ChemScene[1] |

| Appearance | Solid (form not specified) | Sigma-Aldrich |

| Melting Point | 38-40°C | ChemWhat (for CAS 50823-87-5)¹[2] |

| Solubility | Slightly soluble in water. | ChemWhat (for CAS 50823-87-5)¹[2] |

| Storage Temperature | 4°C, stored under nitrogen | ChemScene[1] |

¹Data is for a compound with the same name but a different CAS number; caution is advised.

Table 2: Computational Chemistry Data

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | ChemScene[1] |

| LogP | 2.4063 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS), this compound is classified as an irritant.[3]

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[3]

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation: Category 3 (May cause respiratory irritation)[3]

Signal Word: Warning[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash hands thoroughly after handling.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[3]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[3]

-

P362: Take off contaminated clothing and wash before reuse.[3]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

-

P405: Store locked up.[3]

Experimental Protocols: Safe Handling and Use

Given the irritant nature of this compound, adherence to strict laboratory protocols is essential. The following procedures are based on best practices for handling solid chemical irritants.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye Protection | Safety goggles with side-shields.[3] | Protects against splashes and airborne particles. |

| Hand Protection | Protective gloves (e.g., nitrile). | Prevents skin contact and irritation.[3] |

| Body Protection | Impervious clothing, such as a fully buttoned lab coat.[3] | Protects skin from accidental spills. |

| Respiratory Protection | Suitable respirator.[3] | Required when handling outside of a fume hood or if dust/aerosols are generated. |

Weighing and Transferring the Compound

This protocol is designed to minimize the generation of dust and prevent contamination.

Protocol 1: Weighing and Transferring this compound

-

Preparation:

-

Ensure a chemical fume hood is operational.

-

Don all required PPE as specified in Table 3.

-

Prepare a clean, dry weighing boat or glassine paper.

-

Have a spatula and the receiving vessel ready within the fume hood.

-

-

Weighing:

-

Place the empty weighing boat on the analytical balance and tare to zero.

-

Carefully transfer the desired amount of the compound from the stock container to the weighing boat using a clean spatula.

-

Avoid creating dust by handling the solid gently.

-

Record the exact weight.

-

-

Transfer:

-

Carefully transfer the weighed solid into the reaction vessel. A powder funnel may be used for narrow-mouthed flasks.

-

If any residue remains on the weighing boat, it can be rinsed into the vessel with a small amount of a compatible solvent that will be used in the subsequent reaction.

-

-

Cleanup:

-

Clean the spatula and any contaminated surfaces.

-

Dispose of the weighing boat and any contaminated materials as hazardous waste.

-

Wash hands thoroughly after the procedure.

-

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

Table 4: First Aid Protocols for this compound Exposure

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[4] |

| Skin Contact | Remove all contaminated clothing.[4] Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[3][5] If skin irritation persists, seek medical attention.[3] |

| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing.[3] If symptoms such as dizziness, headache, or respiratory irritation persist, seek medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water.[3] Seek immediate medical attention. |

Spill Response

The response to a spill depends on its size and location.

Protocol 2: Minor Spill Cleanup (within a fume hood)

-

Alert Personnel: Notify others in the immediate area.

-

Ensure PPE: Don appropriate PPE, including respiratory protection if necessary.[6]

-

Containment: Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

-

Collection: Carefully sweep the absorbed material into a designated hazardous waste container.[6] Avoid generating dust.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Disposal: Seal and label the waste container for proper disposal.

For major spills, or any spill outside of a containment area, evacuate the laboratory and contact the institution's emergency response team.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is 4°C under a nitrogen atmosphere.[1] Store away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of this chemical and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[3]

By adhering to the guidelines outlined in this document, researchers can safely handle this compound, minimizing risks and ensuring the integrity of their scientific work. Always consult the most recent Safety Data Sheet before use and follow all institutional safety protocols.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases Using 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized from the condensation of a primary amine with an aldehyde or ketone. The unique structural and electronic properties of Schiff bases, particularly those derived from substituted benzaldehydes, have positioned them as privileged scaffolds in medicinal chemistry and materials science. The incorporation of a 4-methoxy-3-(trifluoromethoxy)phenyl moiety is of particular interest due to the combined electron-donating effect of the methoxy group and the strong electron-withdrawing nature of the trifluoromethoxy group. These substitutions can significantly influence the lipophilicity, metabolic stability, and binding interactions of the resulting Schiff bases, making them promising candidates for the development of novel therapeutic agents.

This document provides detailed protocols for the synthesis of Schiff bases from 4-Methoxy-3-(trifluoromethoxy)benzaldehyde and an overview of their potential applications in drug discovery, with a focus on their anticancer and antimicrobial properties.

Potential Applications in Research and Drug Development

Schiff bases derived from substituted benzaldehydes are known to exhibit a wide spectrum of biological activities. The presence of the trifluoromethoxy group can enhance the pharmacological profile of these compounds.

-

Anticancer Agents: Numerous studies have demonstrated the potent cytotoxic effects of Schiff bases against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis through signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The imine bond is crucial for their biological activity, and they can exert their effects through mechanisms like DNA binding and oxidative stress.[1][2]

-

Antimicrobial Agents: Schiff bases have shown significant promise as antibacterial and antifungal agents.[3][4] Their mechanism of action is often attributed to their ability to chelate with metal ions essential for microbial growth or to interfere with cellular proteins and enzymes. The lipophilicity conferred by the trifluoromethoxy group may enhance their ability to penetrate microbial cell membranes.

-

Enzyme Inhibitors: The structural features of these Schiff bases make them potential candidates for enzyme inhibition. For instance, they have been investigated as inhibitors of enzymes like tyrosinase and urease.

Experimental Protocols

The following protocols describe generalized methods for the synthesis of Schiff bases from this compound and various primary amines. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Conventional Synthesis via Reflux

This method is a standard and widely used procedure for the synthesis of Schiff bases, typically providing good yields.

Materials and Equipment:

-

This compound

-

Substituted primary amine (e.g., aniline, substituted aniline, aminothiazole)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.

-

To this solution, add the primary amine (1.0 equivalent).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-6 hours), allow the mixture to cool to room temperature.

-

The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base in a desiccator or vacuum oven.

-

Characterize the final product using appropriate analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Microwave-Assisted Synthesis

This method offers a more rapid and often higher-yielding alternative to conventional heating.

Materials and Equipment:

-

This compound

-

Substituted primary amine

-

Ethanol

-

Microwave synthesizer

-

Microwave-safe reaction vessel with a magnetic stir bar

-

Standard laboratory glassware for workup

Procedure:

-

In a microwave-safe reaction vessel, combine this compound (1.0 equivalent) and the primary amine (1.0 equivalent) in ethanol.

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for a short period (e.g., 5-15 minutes).

-

After irradiation, cool the vessel to room temperature.

-

The product is typically isolated by filtration as described in Protocol 1.

-

Wash the product with cold ethanol and dry under vacuum.

-

Characterize the product using standard analytical methods.

Data Presentation

The following tables provide examples of the types of quantitative data that should be collected and organized for newly synthesized Schiff bases.

Table 1: Synthesis and Physicochemical Properties of Schiff Bases Derived from this compound

| Compound ID | Amine Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| SB-1 | Aniline | C₁₅H₁₂F₃NO₂ | 295.26 | Data to be determined | Data to be determined |

| SB-2 | 4-Chloroaniline | C₁₅H₁₁ClF₃NO₂ | 329.70 | Data to be determined | Data to be determined |

| SB-3 | 4-Methylaniline | C₁₆H₁₄F₃NO₂ | 309.28 | Data to be determined | Data to be determined |

| SB-4 | 2-Aminothiazole | C₁₂H₉F₃N₂O₂S | 318.28 | Data to be determined | Data to be determined |

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Synthesized Schiff Bases

| Compound ID | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |

| SB-1 | Data to be determined | Data to be determined | Data to be determined |

| SB-2 | Data to be determined | Data to be determined | Data to be determined |

| SB-3 | Data to be determined | Data to be determined | Data to be determined |

| SB-4 | Data to be determined | Data to be determined | Data to be determined |

| Cisplatin | Reference Value | Reference Value | Reference Value |

Table 3: In Vitro Antimicrobial Activity (MIC in µg/mL) of Synthesized Schiff Bases

| Compound ID | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |

| SB-1 | Data to be determined | Data to be determined | Data to be determined |

| SB-2 | Data to be determined | Data to be determined | Data to be determined |

| SB-3 | Data to be determined | Data to be determined | Data to be determined |

| SB-4 | Data to be determined | Data to be determined | Data to be determined |

| Ciprofloxacin | Reference Value | Reference Value | - |

| Fluconazole | - | - | Reference Value |

Visualization of Mechanism of Action

Proposed Anticancer Mechanism: Induction of Apoptosis via MAPK Signaling Pathway

Schiff bases have been reported to induce apoptosis in cancer cells by modulating key signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[5][6][7] Stress signals, which can be initiated by cytotoxic compounds, can lead to the activation of the JNK and p38 MAPK cascades, ultimately resulting in apoptosis.[8][9]

Caption: Proposed MAPK-mediated apoptotic pathway induced by Schiff bases.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, characterization, and biological evaluation of Schiff bases derived from this compound.

Caption: General workflow for Schiff base synthesis and evaluation.

References

- 1. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 4. mediresonline.org [mediresonline.org]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. MAPK signaling pathway | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. cusabio.com [cusabio.com]

Application Notes and Protocols for 4-Methoxy-3-(trifluoromethoxy)benzaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(trifluoromethoxy)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in medicinal chemistry. Its unique substitution pattern, featuring both a methoxy and a trifluoromethoxy group, imparts desirable physicochemical properties to derivative compounds. The electron-withdrawing nature of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this scaffold attractive for the development of novel therapeutic agents.[1] This document provides an overview of the potential applications of this compound, along with detailed protocols for the synthesis and biological evaluation of its derivatives.

Key Applications in Medicinal Chemistry

Derivatives of this compound are promising candidates for a range of therapeutic areas, primarily due to the established biological activities of related benzaldehyde derivatives. The primary synthetic route to explore its medicinal potential is through the formation of Schiff bases and hydrazones, which have shown significant antimicrobial and anti-inflammatory properties.

Antimicrobial Agents

Schiff bases derived from substituted benzaldehydes have demonstrated potent activity against various bacterial and fungal strains.[2][3][4][5][6] The imine or azomethine group in Schiff bases is a key pharmacophore that contributes to their biological activity. By condensing this compound with various primary amines, a library of novel antimicrobial candidates can be generated.

Anti-inflammatory Agents

Benzaldehyde derivatives have been investigated for their ability to modulate inflammatory pathways.[7][8][9][10] Specifically, they have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and to down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][10] The unique electronic properties of the trifluoromethoxy group can be leveraged to develop potent anti-inflammatory drugs.

Enzyme Inhibitors

The trifluoromethyl group, structurally related to the trifluoromethoxy group, has been incorporated into molecules designed as enzyme inhibitors. For instance, hydrazones of 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[11] This suggests that derivatives of this compound could be explored as inhibitors for various enzymatic targets.

Quantitative Data Summary

The following tables summarize the biological activities of structurally related compounds, providing a basis for the potential efficacy of this compound derivatives.

Table 1: Antimicrobial Activity of Benzaldehyde-Derived Schiff Bases

| Compound/Derivative | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |

| Benzaldehyde Schiff Base (PC1) | Escherichia coli | 62.5 | - | [2] |

| Anisaldehyde Schiff Base (PC2) | Escherichia coli | 250 | - | [2] |

| Benzaldehyde Schiff Base (PC1) | Staphylococcus aureus | 62.5 | 125 | [2] |

| Anisaldehyde Schiff Base (PC2) | Staphylococcus aureus | 62.5 | 125 | [2] |

| Benzaldehyde Schiff Base (PC1) | Candida albicans | 250 | >250 | [2] |

| Anisaldehyde Schiff Base (PC2) | Candida albicans | 62.5 | >250 | [2] |

| 4-methoxyphenyl moiety Schiff Base (RO4) | Candida albicans | 62.5 | - | [3] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration

Table 2: Enzyme Inhibition by Benzaldehyde-Related Hydrazones

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| 4-(Trifluoromethyl)benzylidene hydrazone | Acetylcholinesterase (AChE) | 46.8 - 137.7 | [11] |

| 4-(Trifluoromethyl)benzylidene hydrazone | Butyrylcholinesterase (BuChE) | 19.1 - 881.1 | [11] |

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the general procedure for the condensation reaction between this compound and a primary amine to form a Schiff base.

Materials:

-

This compound

-

Appropriate primary amine (e.g., aniline, substituted anilines, aminothiazoles)

-

Ethanol or Methanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.

-

To this solution, add 1 equivalent of the desired primary amine.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask to room temperature.

-

Pour the reaction mixture into a beaker of ice-cold water to precipitate the Schiff base product.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold water to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

-

Dry the purified product under vacuum.

-

Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases against bacterial and fungal strains.

Materials:

-

Synthesized Schiff base derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline solution

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

-

Negative control (broth with DMSO)

-

Incubator

Procedure:

-

Prepare a stock solution of each Schiff base derivative in DMSO (e.g., 10 mg/mL).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

-

Prepare the microbial inoculum by suspending colonies in sterile saline to match the 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the standardized inoculum to each well containing the diluted compounds.

-

Include a positive control well (broth with inoculum and a standard antimicrobial agent) and a negative control well (broth with inoculum and DMSO, but no compound).

-

Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

-

After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), aliquot a small volume from the wells showing no growth onto agar plates. The lowest concentration that results in no growth on the agar plate after incubation is the MBC/MFC.

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This protocol measures the ability of synthesized compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

Synthesized compounds

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plates

-

Sodium nitrite (for standard curve)

-

Cell incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only.

-

After 24 hours, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate the plate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Visualizations

Caption: Experimental workflow for synthesis and biological evaluation.

Caption: Potential anti-inflammatory mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 3. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]